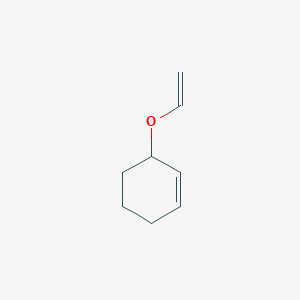
3-(Ethenyloxy)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethenyloxy)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with an ethenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethenyloxy)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with ethenol in the presence of an acid catalyst. This reaction typically requires controlled temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Ethenyloxy)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethyl group.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Ethyl-substituted cyclohexene.
Substitution: Various substituted cyclohexenes depending on the reagents used.
Applications De Recherche Scientifique
3-(Ethenyloxy)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Ethenyloxy)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethenyloxy group can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Cyclohexene: A simple cycloalkene with similar structural features but lacking the ethenyloxy group.
Phellandrene: A cyclic monoterpene with a similar ring structure but different functional groups.
Propriétés
Numéro CAS |
80816-25-7 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-ethenoxycyclohexene |
InChI |
InChI=1S/C8H12O/c1-2-9-8-6-4-3-5-7-8/h2,4,6,8H,1,3,5,7H2 |
Clé InChI |
FWJVGWSHHYKZAW-UHFFFAOYSA-N |
SMILES canonique |
C=COC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


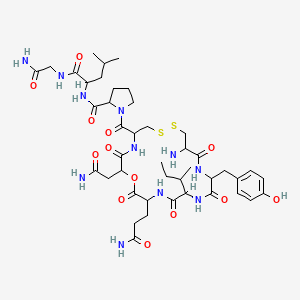
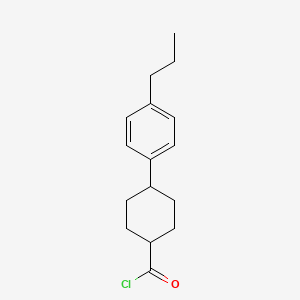
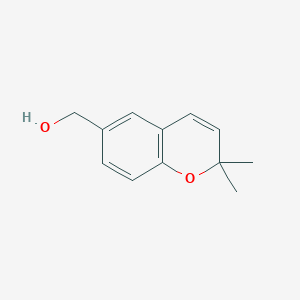
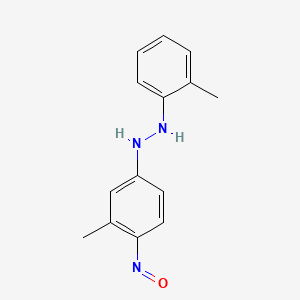

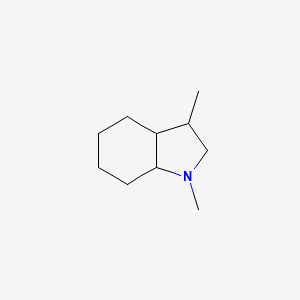
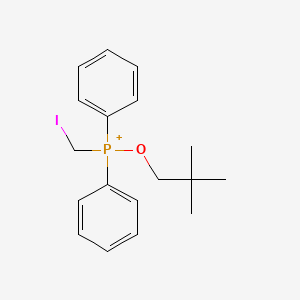
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)

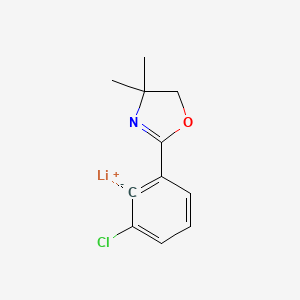
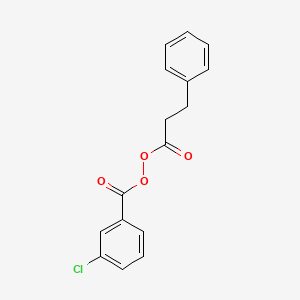
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
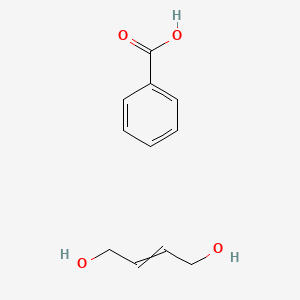
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)
